molecular formula C19H30BNO6S B13347508 Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate CAS No. 942070-96-4

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate

Cat. No.: B13347508
CAS No.: 942070-96-4
M. Wt: 411.3 g/mol
InChI Key: JMGAINMKSPDQFI-ZDUSSCGKSA-N
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Description

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate is a complex organic compound that features a boronic ester group, a thiophene ring, and a protected amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate typically involves multiple steps:

    Formation of the Boronic Ester Group: This step involves the reaction of a thiophene derivative with a boronic acid or boronic ester under palladium-catalyzed conditions.

    Introduction of the Alaninate Group: The alaninate group is introduced through a coupling reaction with a protected amino acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic ester group can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borane derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.

    Material Science: Can be used in the synthesis of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(tert-butoxycarbonyl)-3-[5-(4-bromophenyl)thiophen-2-yl]-L-alaninate: Similar structure but with a bromine atom instead of the boronic ester group.

    Methyl N-(tert-butoxycarbonyl)-3-[5-(4-methylphenyl)thiophen-2-yl]-L-alaninate: Similar structure but with a methyl group instead of the boronic ester group.

Uniqueness

Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate is unique due to the presence of the boronic ester group, which imparts distinct reactivity and potential for cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

942070-96-4

Molecular Formula

C19H30BNO6S

Molecular Weight

411.3 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate

InChI

InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)/t13-/m0/s1

InChI Key

JMGAINMKSPDQFI-ZDUSSCGKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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